4-(Dimethylamino)-2-hydroxy-3,3-dimethylbutanenitrile
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Overview
Description
4-(Dimethylamino)-2-hydroxy-3,3-dimethylbutanenitrile is an organic compound characterized by the presence of a dimethylamino group, a hydroxy group, and a nitrile group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-hydroxy-3,3-dimethylbutanenitrile typically involves the reaction of 4-(Dimethylamino)benzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a base-catalyzed reaction where 4-(Dimethylamino)benzaldehyde is reacted with a nitrile compound in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to heating and stirring to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-hydroxy-3,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(Dimethylamino)-2-oxo-3,3-dimethylbutanenitrile.
Reduction: Formation of 4-(Dimethylamino)-2-hydroxy-3,3-dimethylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-2-hydroxy-3,3-dimethylbutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-hydroxy-3,3-dimethylbutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy and nitrile groups can form covalent bonds with target molecules. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)pyridine
- 4-(Dimethylamino)phenyl-vinylquinoxalines
Uniqueness
The presence of both a hydroxy group and a nitrile group on the same molecule allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
63867-27-6 |
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Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
4-(dimethylamino)-2-hydroxy-3,3-dimethylbutanenitrile |
InChI |
InChI=1S/C8H16N2O/c1-8(2,6-10(3)4)7(11)5-9/h7,11H,6H2,1-4H3 |
InChI Key |
SIKJSEBSRRCVND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C)C(C#N)O |
Origin of Product |
United States |
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